molecular formula C12H20O2 B562676 1,3-Adamantanedimethanol-d4 CAS No. 1189876-34-3

1,3-Adamantanedimethanol-d4

Cat. No.: B562676
CAS No.: 1189876-34-3
M. Wt: 200.314
InChI Key: RABVYVVNRHVXPJ-OSEHSPPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Adamantanedimethanol-d4 can be synthesized through the deuteration of 1,3-Adamantanedimethanol. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the complete incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Adamantanedimethanol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halides, amines.

Scientific Research Applications

1,3-Adamantanedimethanol-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,3-Adamantanedimethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, making it a valuable tool in kinetic isotope effect studies. The compound can also interact with enzymes and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Adamantanedimethanol-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. This makes this compound a valuable tool in various scientific disciplines.

Properties

IUPAC Name

dideuterio-[3-[dideuterio(hydroxy)methyl]-1-adamantyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABVYVVNRHVXPJ-OSEHSPPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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